molecular formula C10H19N3OS B5885682 N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No. B5885682
M. Wt: 229.34 g/mol
InChI Key: UERZWZCXOCOREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CPPET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a thiol-containing piperazine derivative that has been shown to have a variety of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a thiol-modifying agent, potentially affecting the function of proteins involved in various cellular processes. N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on matrix metalloproteinases. N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, potentially through its effects on the nuclear factor kappa B (NF-κB) pathway. Additionally, N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have effects on the cardiovascular system, potentially through its effects on nitric oxide signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have a variety of interesting biochemical and physiological effects, making it a potentially useful tool for investigating various cellular processes. However, there are also limitations to the use of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, the effects of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may be cell-type specific, which may limit its generalizability to other cell types.

Future Directions

There are many potential future directions for research on N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and arthritis. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential as a therapeutic agent. Additionally, further investigation is needed to determine the cell-type specific effects of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and to identify potential biomarkers for its activity. Overall, N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is a promising compound with many potential applications in scientific research.

Synthesis Methods

N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperazine with 2-bromoethanol followed by reaction with thiourea. This method yields N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide as a white solid with a melting point of approximately 122-124°C. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as arthritis and cancer.

properties

IUPAC Name

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3OS/c14-8-7-12-3-5-13(6-4-12)10(15)11-9-1-2-9/h9,14H,1-8H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERZWZCXOCOREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide

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